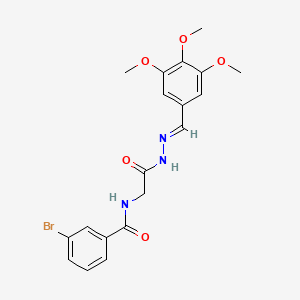
3-Bromo-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-N-(2-oxo-2-(2-(3,4,5-trimetoxibencilideno)hidrazino)etil)benzamida es un compuesto orgánico con la fórmula molecular C19H20BrN3O5. Es un derivado de la benzamida y contiene un átomo de bromo, un grupo hidrazino y una porción de trimetoxibencilideno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Bromo-N-(2-oxo-2-(2-(3,4,5-trimetoxibencilideno)hidrazino)etil)benzamida típicamente implica un proceso de múltiples pasos. Un método común comienza con la bromación de la benzamida para introducir el átomo de bromo. Esto es seguido por la formación del grupo hidrazino a través de una reacción con hidracina. El paso final involucra la condensación del intermedio hidrazino con 3,4,5-trimetoxibenzaldehído para formar el producto deseado .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados, ya que se utiliza principalmente en entornos de investigación. El proceso de síntesis se puede escalar optimizando las condiciones de reacción, como la temperatura, el solvente y el tiempo de reacción, para aumentar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
3-Bromo-N-(2-oxo-2-(2-(3,4,5-trimetoxibencilideno)hidrazino)etil)benzamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo hidrazino en una amina.
Sustitución: El átomo de bromo se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los nucleófilos como el metóxido de sodio o el cianuro de potasio se pueden emplear para reacciones de sustitución.
Productos principales formados
Oxidación: Derivados oxidados del compuesto.
Reducción: Derivados aminados.
Sustitución: Benzamidas sustituidas con varios grupos funcionales.
Aplicaciones Científicas De Investigación
3-Bromo-N-(2-oxo-2-(2-(3,4,5-trimetoxibencilideno)hidrazino)etil)benzamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 3-Bromo-N-(2-oxo-2-(2-(3,4,5-trimetoxibencilideno)hidrazino)etil)benzamida involucra su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y dando lugar a varios efectos biológicos. Las vías y dianas exactas dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
- 3-Bromo-N-(2-oxo-2-(2-(2,3,4-trimetoxibencilideno)hidrazino)etil)benzamida
- 3-Metil-N-(2-oxo-2-(2-(3,4,5-trimetoxibencilideno)hidrazino)etil)benzamida
- 3-Cloro-N-(2-oxo-2-(2-(2,3,4-trimetoxibencilideno)hidrazino)etil)benzamida
Unicidad
3-Bromo-N-(2-oxo-2-(2-(3,4,5-trimetoxibencilideno)hidrazino)etil)benzamida es único debido a la presencia del átomo de bromo, que puede influir en su reactividad e interacciones con otras moléculas. Esto lo convierte en un compuesto valioso para aplicaciones de investigación específicas donde las propiedades del bromo son ventajosas .
Propiedades
Número CAS |
764653-72-7 |
|---|---|
Fórmula molecular |
C19H20BrN3O5 |
Peso molecular |
450.3 g/mol |
Nombre IUPAC |
3-bromo-N-[2-oxo-2-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C19H20BrN3O5/c1-26-15-7-12(8-16(27-2)18(15)28-3)10-22-23-17(24)11-21-19(25)13-5-4-6-14(20)9-13/h4-10H,11H2,1-3H3,(H,21,25)(H,23,24)/b22-10+ |
Clave InChI |
DMFNDCGRRNKDLB-LSHDLFTRSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)Br |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



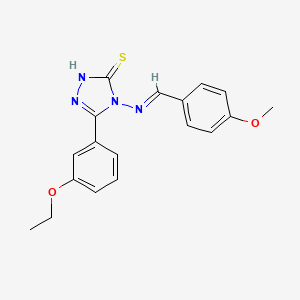
![N-(3-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12012274.png)
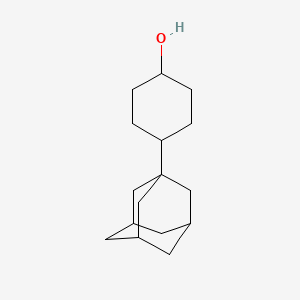

![(5Z)-5-[[3-[2-methyl-3-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12012282.png)
![2-cyano-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B12012288.png)


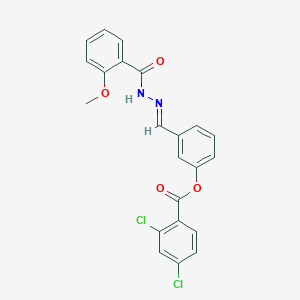
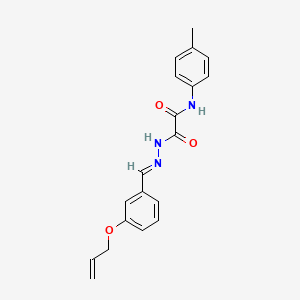

![[2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12012328.png)
![(2E)-1-(4-bromophenyl)-4,4,4-trifluoro-2-[2-(4-nitrophenyl)hydrazinylidene]butane-1,3-dione](/img/structure/B12012340.png)
